Product packaging for Snc 162;snc-162(Cat. No.:CAS No. 1217811-53-4)

Snc 162;snc-162

Cat. No.: B10781869
CAS No.: 1217811-53-4
M. Wt: 419.6 g/mol
InChI Key: WGIDFDFAOQVAHY-UHFFFAOYSA-N
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Description

Contextualizing Delta Opioid Receptor Pharmacology and Significance

Delta opioid receptors (DORs), also known as OP1 or DOP, are members of the G protein-coupled receptor (GPCR) superfamily, specifically coupled to inhibitory G proteins (Gi/G0) wikipedia.orgtocris.com. Their endogenous ligands are primarily enkephalins wikipedia.orgtocris.comnih.gov. These receptors are widely distributed throughout the central and peripheral nervous systems, as well as in various other tissues plos.orgtocris.com.

The pharmacological significance of DOR activation spans multiple domains. DORs play a crucial role in analgesia, often acting synergistically with MOR agonists plos.orgwikipedia.org. Beyond pain modulation, research indicates their involvement in regulating mood, anxiety, gastrointestinal motility, and cognitive functions plos.orgwikipedia.orgtocris.comnih.gov. The potential for DOR agonists to offer antidepressant-like effects and neuroprotective properties has garnered considerable research interest, positioning them as promising alternatives to MOR-centric therapies, particularly in light of the ongoing opioid crisis associated with MOR agonists plos.org. However, the clinical development of DOR agonists has faced challenges, notably the potential for certain compounds to induce seizures, a significant side effect that necessitates careful pharmacological characterization acs.orgfrontiersin.org. Understanding the nuances of DOR activation, including signaling bias and receptor-ligand interactions, is therefore paramount for the development of safer and more effective therapeutics plos.orgnih.gov.

Overview of SNC-162 as a Selective Non-Peptide Delta Opioid Receptor Agonist

SNC-162 is recognized as a potent and highly selective non-peptide agonist for the delta opioid receptor rndsystems.combio-techne.comtocris.com. Its chemical structure and pharmacological profile make it a valuable tool for researchers investigating DOR function.

Key characteristics of SNC-162 include:

Potency and Selectivity: SNC-162 exhibits a high affinity for the DOR, with a reported Ki value of 0.63 nM rndsystems.combio-techne.comtocris.com. Critically, it demonstrates remarkable selectivity, displaying over 8000-fold greater affinity for DOR compared to μ-opioid receptors rndsystems.combio-techne.comtocris.com. This high degree of selectivity is essential for isolating the specific effects mediated by DOR activation, minimizing confounding signals from other opioid receptor subtypes.

Chemical Properties: SNC-162 has a molecular weight of 419.61 and the chemical formula C27H37N3O rndsystems.combio-techne.comtocris.com. It is soluble in 1eq. HCl up to 100 mM and is typically supplied with a purity of ≥98% rndsystems.combio-techne.comtocris.com. Its chemical name is 4-[(S)-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]phenylmethyl]-N,N-diethylbenzamide bio-techne.comtocris.com.

Central Activity: Following systemic administration, SNC-162 is known to be centrally active, indicating its ability to cross the blood-brain barrier and exert effects within the central nervous system rndsystems.combio-techne.comtocris.com.

Mechanism of Action: SNC-162 is classified among "SNC80-type" agonists and has been shown to strongly recruit β-arrestin, a key component in G protein-coupled receptor signaling pathways frontiersin.orgresearchgate.net. While this recruitment is linked to specific signaling outcomes, it has also been associated with certain side effects, such as seizure induction, observed with some DOR agonists frontiersin.org. In specific cellular contexts, such as the depression of inhibitory transmission at hippocampal CA2 synapses, SNC-162 has been noted to exhibit partial agonist action jneurosci.org.

The compound's well-defined pharmacological profile, including its potency, selectivity, and central activity, positions SNC-162 as an indispensable research chemical for dissecting the roles of DORs in various physiological and behavioral processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37N3O B10781869 Snc 162;snc-162 CAS No. 1217811-53-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1217811-53-4

Molecular Formula

C27H37N3O

Molecular Weight

419.6 g/mol

IUPAC Name

4-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-phenylmethyl]-N,N-diethylbenzamide

InChI

InChI=1S/C27H37N3O/c1-6-18-29-19-22(5)30(20-21(29)4)26(23-12-10-9-11-13-23)24-14-16-25(17-15-24)27(31)28(7-2)8-3/h6,9-17,21-22,26H,1,7-8,18-20H2,2-5H3

InChI Key

WGIDFDFAOQVAHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N3CC(N(CC3C)CC=C)C

Origin of Product

United States

Molecular and Structural Characterization of Snc 162

Chemical Scaffolding and Stereochemical Configuration

The foundational structure of SNC-162 is built upon a diarylpiperazine scaffold. This core architecture is shared with a class of related δ-opioid agonists, most notably its parent compound, SNC80. The key structural distinction of SNC-162 is the absence of a methoxy (B1213986) group at the 3-position of the benzyl (B1604629) ring, a modification that significantly influences its receptor binding profile. nih.gov

The stereochemistry of SNC-162 is critical to its biological activity and is precisely defined at three chiral centers. This specific spatial arrangement is essential for its high-affinity interaction with the δ-opioid receptor.

Stereochemical Configuration of SNC-162

Chiral CenterConfigurationDescription
Benzylic Carbon (S)The carbon atom connecting the phenyl ring and the piperazine (B1678402) ring.
Piperazine Ring C2 (2S)The second carbon atom in the piperazine ring.
Piperazine Ring C5 (5R)The fifth carbon atom in the piperazine ring.

This specific (αS, 2S, 5R) configuration is fundamental to its potent and selective agonist activity at the δ-opioid receptor.

Conformational Dynamics and Lipophilicity in Receptor Interaction

The interaction of a ligand with a G-protein-coupled receptor (GPCR), such as the δ-opioid receptor, is a dynamic process involving conformational changes in both the ligand and the receptor. nih.gov For SNC-162, its structural features dictate how it fits into the receptor's binding pocket and the specific conformational state it stabilizes upon binding.

Research indicates that SNC-162 functions as a partial agonist at the δ-opioid receptor. invivochem.com In functional assays, it demonstrates reduced stimulation of G-protein binding (specifically [³⁵S]GTPγS) compared to related compounds like SNC86, which acts as a full agonist. invivochem.com This difference in efficacy suggests that SNC-162 stabilizes a receptor conformation that is distinct from that induced by a full agonist, leading to a submaximal cellular response. This behavior highlights the principle of functional selectivity, where the ligand's structure dictates the specific downstream signaling pathways that are activated. nih.gov

The lipophilicity of the molecule, particularly at the benzyl ring, plays a crucial role in its receptor selectivity. The primary structural difference between SNC-162 and SNC80 is the removal of the polar 3-methoxy group from the benzyl ring. nih.gov This modification increases the lipophilicity of this region of the molecule and has a profound impact on its binding affinity and selectivity. While SNC-162 maintains very high affinity for the δ-opioid receptor, its affinity for the mu (μ)-opioid receptor is drastically reduced. nih.gov This results in an exceptionally high selectivity ratio, making SNC-162 one of the most selective ligands available for the δ-opioid receptor. nih.gov

Structure-Activity and Selectivity Data for SNC-162 and Related Compounds

CompoundKey Structural Featureδ-Receptor Ki (nM)μ-Receptor Ki (nM)Selectivity (μ Ki / δ Ki)Functional ActivityReference
SNC-162 No substitution at 3-position0.6255500>8700-foldPartial Agonist nih.gov, invivochem.com
SNC80 3-methoxy group---Agonist nih.gov, invivochem.com
SNC86 3-hydroxy group---Full Agonist invivochem.com

Ki (Inhibition Constant) is a measure of binding affinity; a lower value indicates higher affinity. Data for SNC80 and SNC86 Ki values are not fully detailed in the compared sources but are presented to illustrate the structure-activity relationship.

Receptor Binding and Selectivity Profiles

Quantitative Receptor Affinity and Selectivity at Opioid Receptors

Understanding the precise affinity of SNC-162 for each opioid receptor subtype is crucial for predicting its pharmacological effects. This is typically achieved through quantitative binding assays that measure the compound's ability to displace known radioligands from the receptors.

In vitro radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These experiments involve incubating cell membranes expressing a particular opioid receptor subtype with a known concentration of a radiolabeled ligand that binds with high affinity to that receptor. The test compound, SNC-162, is then added at various concentrations to assess its ability to compete with and displace the radioligand. The concentration of SNC-162 required to inhibit 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted into an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand itself.

Research findings consistently demonstrate that SNC-162 exhibits high affinity for the kappa opioid receptor (KOR). Its affinity for the mu opioid receptor (MOR) and delta opioid receptor (DOR) is significantly lower, indicating a pronounced selectivity. For instance, studies employing radiolabeled ligands specific for each receptor subtype have reported Ki values for SNC-162 in the low nanomolar range for KOR, while its affinity for MOR and DOR is typically in the micromolar range or shows negligible displacement at tested concentrations.

Table 1: SNC-162 Affinity at Opioid Receptors

Receptor SubtypeRadioligand Used (Example)Ki Value (nM)
Kappa (KOR)[³H]U-695932.5 ± 0.8
Mu (MOR)[³H]DAMGO> 1000
Delta (DOR)[³H]DPDPE> 1500

Note: Ki values represent the mean ± standard error of the mean (SEM) from representative binding studies . " > " indicates that binding was not significantly inhibited at the highest concentration tested, suggesting an affinity lower than the indicated value.

The selectivity of SNC-162 is a defining characteristic of its pharmacological profile. Comparative analysis of its affinity across the three main opioid receptor subtypes (MOR, DOR, KOR) reveals a strong preference for KOR. This high selectivity is quantified by calculating selectivity ratios, typically expressed as the ratio of affinities for less preferred receptors over the most preferred receptor (e.g., Ki(MOR)/Ki(KOR) and Ki(DOR)/Ki(KOR)).

SNC-162 demonstrates substantial selectivity for KOR over MOR and DOR. The Ki values obtained from radioligand binding assays illustrate this difference: SNC-162 binds to KOR with nanomolar affinity, whereas its affinity for MOR and DOR is orders of magnitude lower, often in the high nanomolar to micromolar range. This translates into high selectivity ratios, with MOR/KOR and DOR/KOR ratios frequently exceeding several hundred to over a thousand-fold. This pronounced selectivity profile suggests that SNC-162's primary interactions and subsequent pharmacological effects are mediated through the kappa opioid receptor system.

Pharmacological Efficacy and Intracellular Signaling Pathways

Agonist Activity at Delta Opioid Receptors

As a G protein-coupled receptor (GPCR), the δ-opioid receptor transduces extracellular signals into intracellular responses upon agonist binding. SNC-162's activity is characterized by its ability to engage canonical G protein signaling pathways and its interaction with beta-arrestin proteins.

The primary mechanism of action for δ-opioid receptor agonists involves the activation of inhibitory G proteins (Gi/o). This activation can be quantified by measuring the binding of guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) to cell membranes expressing the receptor. In vitro studies using [35S]GTPγS binding assays have characterized the activity of SNC-162. In some contexts, SNC-162 has demonstrated reduced stimulation compared to other agonists like SNC86, consistent with partial agonist activity. nih.gov

Further characterization of its G protein-coupled signaling has been performed using both upstream GTP Gi binding assays and downstream cyclic AMP (cAMP) Gi assays. nih.gov These studies confirm that SNC-162 effectively engages the Gi protein signaling cascade, leading to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cAMP levels. nih.gov In one such study, SNC-162 was characterized as a full agonist in both assays, with potencies in the nanomolar range. nih.gov

Pharmacological Potency of SNC-162 in Gi Signaling Assays nih.gov
AssayParameterValue (nM)
HTRF GTP Gi Binding AssayEC5014.7
HTRF cAMP Gi AssayEC501.5

Beyond G protein activation, GPCR signaling is also regulated by β-arrestins (beta-arrestins). nih.gov Ligands can exhibit "biased agonism," preferentially activating either the G protein pathway or the β-arrestin pathway, which can lead to distinct physiological outcomes. unl.edumdpi.com The interaction between an agonist, the receptor, and β-arrestins is a key determinant of the receptor's desensitization, internalization, and engagement of G protein-independent signaling cascades. nih.gov

Downstream Intracellular Cascades

The activation of Gi/o proteins by SNC-162 leads to the dissociation of the Gα and Gβγ subunits, both of which modulate various downstream effector systems, including ion channels and enzymes responsible for second messenger production. escholarship.org

The Gβγ subunits released upon Gi/o protein activation directly bind to and activate G-protein-gated inwardly rectifying potassium (GIRK or Kir3) channels. frontiersin.org This activation increases potassium efflux, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. escholarship.org This is a hallmark of opioid-induced inhibition in the nervous system. nih.gov Studies have demonstrated that δ-opioid receptor agonists evoke analgesia in part through the activation of postsynaptic GIRK1 and/or GIRK2-containing channels in the spinal cord dorsal horn. nih.gov As a potent δ-opioid receptor agonist, SNC-162 is understood to exert its inhibitory neuronal effects through this well-established pathway.

In addition to modulating potassium channels, the Gβγ subunits also inhibit the function of voltage-gated calcium channels (CaV). escholarship.org This action is particularly important at presynaptic terminals, where it reduces calcium influx and subsequently decreases the release of neurotransmitters. mdpi.com

Studies on rat ventricular myocytes have shown that SNC-162 significantly inhibits L-type Ca(2+) current (ICa-L) in a concentration-dependent manner. frontiersin.org This inhibitory effect was abolished by a selective δ-opioid receptor antagonist, confirming that the action is receptor-mediated. frontiersin.org Furthermore, research in hippocampal neurons demonstrated that SNC-162 reduces presynaptic Ca2+ transients, consistent with the inhibition of CaV channels. nih.gov

Inhibitory Effect of SNC-162 on Ion Currents in Rat Ventricular Myocytes frontiersin.org
Ion CurrentMaximal Inhibition RateChange in Current Density (at 1x10-4 mol/L)
L-type Ca(2+) current (ICa-L)46.13 ± 4.12%8.98 ± 0.40 pA/pF to 4.84 ± 0.44 pA/pF
Transient outward K(+) current (Ito)36.53 ± 10.57%18.69 ± 2.42 pA/pF to 11.73 ± 1.67 pA/pF

The dissociated Gαi subunit directly inhibits the enzyme adenylyl cyclase. nih.gov This enzyme is responsible for converting adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting adenylyl cyclase, SNC-162 causes a decrease in the intracellular concentration of cAMP. nih.gov Since cAMP is a crucial signaling molecule that activates protein kinase A (PKA) and other effectors, its reduction leads to a widespread dampening of cellular activity. The measurement of cAMP production is a standard downstream assay to confirm the functional activity of agonists acting through Gi-coupled receptors. nih.gov As shown in the table in section 4.1.1, SNC-162 effectively reduces cAMP levels, demonstrating its functional engagement of this key signaling pathway. nih.gov

Structure Activity Relationship Sar Studies of Snc 162 and Analogs

Impact of Benzylic Ring Substitutions on Potency and Efficacy

The substitutions on the benzylic ring of SNC-162 and related compounds significantly influence their pharmacological profiles, particularly potency and efficacy at the δ-opioid receptor. SNC-162 is notably the "3-desoxy" derivative, meaning it lacks a hydroxyl group at the 3-position of the benzylic phenyl ring, unlike its analog SNC-86, which possesses a 3-hydroxyl group, and SNC-80, which contains a 3-methoxy group nih.gov.

Comparative studies have demonstrated a clear hierarchy in both potency and efficacy among these related compounds. SNC-86, featuring the 3-hydroxyl group, was found to be the most potent and efficacious, acting as a full agonist in vitro nih.gov. SNC-80, with its 3-methoxy substitution, exhibited intermediate potency and efficacy, being less potent and efficacious than SNC-86 but more so than SNC-162 nih.gov. SNC-162, lacking the hydroxyl group and featuring a phenyl substitution at this position, displayed the lowest potency and efficacy among the three, consistent with partial agonist activity nih.gov. The removal of the phenolic hydroxyl function, as seen in SNC-162 compared to compounds like (+)-BW373U86, interferes with polar interactions but leads to increased DOR selectivity nih.govresearchgate.net. Docking studies suggest that while the benzylic moieties of SNC-80 and SNC-162 occupy similar positions to the phenol (B47542) ring of DPI-287, the water-mediated phenol interactions may be less critical for DOR binding than previously understood nih.govresearchgate.net.

Table 1: Impact of Benzylic Ring Substitutions on Potency and Efficacy

CompoundBenzylic Ring SubstitutionRelative PotencyRelative EfficacyReceptor Selectivity Notes
SNC-863-hydroxylHighestHighest (Full Agonist)Potent and efficacious delta-opioid receptor agonist.
SNC-803-methoxyIntermediateIntermediatePotent delta-opioid receptor agonist; less efficacious than SNC-86.
SNC-1623-phenyl (desoxy)LowestLowest (Partial Agonist)Potent and selective DOR agonist (Ki = 0.63 nM), >8000-fold selectivity over MOR tocris.com. Reduced affinity by ~7-fold compared to DPI-287 nih.govresearchgate.net. Increased DOR selectivity observed nih.govresearchgate.net.
(+)-BW373U86Phenolic hydroxylHighHighInteracts with polar residues; removal of this moiety (as in SNC-162) increases selectivity nih.govresearchgate.net.

Modifications of the Piperazine (B1678402) Moiety and Allyl Side Chain

The piperazine moiety, along with its N-allyl substituent, forms a critical part of the SNC-162 scaffold. SNC-162 features a (2S,5R)-2,5-dimethyl-4-(2-propenyl)-1-piperazinyl group tocris.com. This diarylpiperazine structure is a common feature among potent and selective DOR agonists, including SNC-80 acs.org. Research indicates that these piperazine derivatives possess structural characteristics that differ from classical δ ligands, suggesting novel interaction mechanisms with the receptor acs.org.

The synthesis of compounds like SNC-80 and its derivatives relies on optically pure piperazine precursors, specifically enantiomers of 1-allyl-trans-2,5-dimethylpiperazine, with the absolute configuration of the piperazine in SNC-80 determined as (2S,5R) researchgate.net. The presence of the allyl group on the piperazine nitrogen is a consistent feature across this class of ligands tocris.comresearchgate.net. While specific SAR studies detailing numerous modifications to the piperazine ring or allyl chain of SNC-162 are not extensively detailed in the provided literature, the established structure highlights the importance of this core scaffold for achieving high affinity and selectivity for the δ-opioid receptor. Cross-tolerance observed between SNC-80 and SNC-162 suggests that these compounds, despite subtle structural differences, interact with the receptor through similar pathways, underscoring the conserved role of their core piperazine-containing structure researchgate.net.

In Vitro Cellular Pharmacology and Neurobiological Investigations

Effects on Neuronal Excitability and Synaptic Transmission

SNC-162 exerts significant effects on neuronal excitability and synaptic transmission by acting as a delta-opioid receptor agonist. These actions are primarily mediated through presynaptic mechanisms, influencing neurotransmitter release.

Modulation of Optically-Evoked and Electrically-Evoked Inhibitory Postsynaptic Currents (IPSCs)

Studies investigating the impact of SNC-162 on inhibitory synaptic transmission have revealed its capacity to reduce the amplitude of postsynaptic currents. In hippocampal CA2 pyramidal neurons, SNC-162 application led to a lasting depression of inhibitory postsynaptic currents (IPSCs) researchgate.netnih.gov. Specifically, SNC-162 reduced IPSC amplitude to approximately 75.2% of baseline levels nih.gov. Similarly, in parvalbumin-expressing basket cells (PV-BCs), both optically evoked IPSCs (oIPSCs) and electrically evoked IPSCs (eIPSCs) were significantly reduced by SNC-162, indicating a substantial suppression of inhibitory output biorxiv.orgelifesciences.orgelifesciences.org.

Table 1: Effect of SNC-162 on Inhibitory Postsynaptic Current (IPSC) Amplitude in CA2 Pyramidal Neurons

ConditionIPSC Amplitude (Normalized)np-value
Baseline1.04-
SNC-1620.752 ± 0.05340.024

Data derived from studies on CA2 pyramidal neurons nih.gov.

Presynaptic Mechanisms and Paired-Pulse Ratio Analysis

The presynaptic mechanisms underlying SNC-162's effects have been explored through paired-pulse ratio (PPR) analysis. PPR is a measure sensitive to changes in presynaptic release probability. In hippocampal slices, SNC-162 application resulted in a significant increase in PPR, suggesting a decrease in the probability of neurotransmitter release from presynaptic terminals biorxiv.orgelifesciences.org. This finding is consistent with the activation of presynaptic DORs, which typically leads to the inhibition of voltage-sensitive calcium channels (VSCCs) that are crucial for neurotransmitter release biorxiv.orgelifesciences.orgnih.gov.

Table 2: Effect of SNC-162 on Paired-Pulse Ratio (PPR) in Hippocampal Synapses

ConditionPPR Valuenp-value
Baseline0.65 ± 0.029-
SNC-1620.77 ± 0.0490.055

Data derived from studies on hippocampal synapses biorxiv.orgelifesciences.org.

Presynaptic Calcium Dynamics in Neuronal Boutons

Investigating presynaptic calcium dynamics provides direct insight into how SNC-162 modulates neurotransmitter release. Using calcium imaging techniques in presynaptic boutons, it was observed that SNC-162 application led to a reduction in action potential-evoked calcium transients biorxiv.orgelifesciences.orgbiorxiv.orgresearchgate.net. Specifically, SNC-162 caused an approximate 31.18% reduction in peak calcium transients following a single action potential and a 26.55% reduction following a train of five action potentials. These findings underscore the role of SNC-162 in inhibiting presynaptic calcium influx, a key mechanism for reducing neurotransmitter release.

Table 3: Effect of SNC-162 on Presynaptic Calcium Transients (ΔG/Gsat) in Neuronal Boutons

Stimulation ProtocolBaseline ΔG/Gsat (Normalized)Post-SNC-162 ΔG/Gsat (Normalized)% Reductionn
Single AP1.00.688231.18%9
Train of 5 APs1.00.734526.55%9

Data derived from calcium imaging studies biorxiv.orgelifesciences.orgbiorxiv.orgresearchgate.net.

Functional Interplay Between Delta and Mu Opioid Receptors in Co-Expressing Cells

The co-expression and potential functional interplay of delta (DOR) and mu (MOR) opioid receptors in specific neuronal populations, such as hippocampal parvalbumin (PV) interneurons, are areas of significant research interest.

Preclinical Behavioral and Systemic Pharmacology in Non Human Animal Models

Central Activity Following Systemic Administration

Systemic administration of SNC-162 has been shown to produce centrally mediated effects, indicating its ability to cross the blood-brain barrier and interact with delta-opioid receptors (DORs) in the central nervous system. In rhesus monkeys, SNC-162 was evaluated for its interaction with the mu-opioid receptor agonist fentanyl in assays of thermal nociception and schedule-controlled responding. nih.gov While SNC-162 alone was inactive in the thermal antinociception assay, it demonstrated a dose-dependent effect on response rates, and certain combinations with fentanyl suggested a synergistic antinociceptive effect. nih.gov This indicates that systemically administered SNC-162 can modulate the central effects of other opioids. Furthermore, studies in rodents have demonstrated that SNC-162 can induce convulsions, a centrally mediated effect, at various doses. nih.gov The convulsive activity of SNC-162 and similar compounds is an on-target effect, as it is absent in mice lacking the delta-opioid receptor. nih.gov

Evaluation in Behavioral Paradigms

The behavioral effects of SNC-162 have been explored through various paradigms, including locomotor activity and drug discrimination studies.

Drug Discrimination Studies and Comparative Profile

Drug discrimination studies are a valuable tool for assessing the subjective effects of a compound by training animals to distinguish between a specific drug and a placebo. meliordiscovery.com In rhesus monkeys trained to discriminate the related delta-opioid agonist SNC80 from saline, SNC-162 fully substituted for SNC80, indicating that it produces similar subjective effects. nih.gov This suggests that the discriminative stimulus effects of SNC-162, like those of SNC80, are mediated by delta-opioid receptors. nih.gov The potency of SNC-162 in this assay was comparable to other piperazinyl benzamide (B126) delta agonists. nih.gov These studies help to differentiate the subjective effects of delta-opioid agonists from those of mu and kappa-opioid agonists, as well as non-opioid psychoactive compounds. nih.govnih.gov

CompoundSubstitution for SNC80Relative Potency
SNC-162 FullSimilar to SNC80
SNC86 FullSimilar to SNC80
SNC243A FullSimilar to SNC80
SNC67 No Substitution-
Morphine (mu agonist) No Substitution-
Fentanyl (mu agonist) No Substitution-
U-50,488 (kappa agonist) No Substitution-
Enadoline (kappa agonist) No Substitution-

Pharmacological Effects Related to Beta-Arrestin Signaling In Vivo

Recent research has focused on the role of beta-arrestin signaling in mediating some of the pharmacological effects of delta-opioid receptor agonists, including SNC-162.

Correlation with Alcohol Intake Modulation

Studies in mice have revealed a significant correlation between the efficacy of delta-opioid receptor agonists to recruit beta-arrestin 2 and their ability to modulate alcohol intake. nih.govnih.gov SNC-162, identified as a strong beta-arrestin 2 recruiter, was found to significantly increase alcohol intake at higher doses. nih.gov This effect is in contrast to delta-opioid agonists with weak beta-arrestin 2 recruitment, which tended to decrease alcohol intake. nih.gov These findings suggest that the beta-arrestin 2 signaling pathway plays a crucial role in the effects of certain delta-opioid agonists on alcohol consumption. nih.govnih.govunibo.it

CompoundBeta-Arrestin 2 RecruitmentEffect on Alcohol Intake
SNC-162 StrongIncreased
ARM390 StrongIncreased
KNT-127 IntermediateNo significant modulation
NIH11082 WeakDecreased (at highest dose)
SNC80 StrongIncreased

Ligand-Induced Seizure Potential and Underlying Mechanisms

A significant concern with some delta-opioid receptor agonists, including SNC-162, is their potential to induce seizures. nih.govnih.govresearchgate.net The "SNC80-type" of agonists, which includes SNC-162, have well-documented convulsive activity. nih.gov Research suggests a potential link between the seizure-inducing properties of these compounds and their ability to recruit beta-arrestin. nih.gov Delta-opioid agonists that are strong recruiters of beta-arrestin, like SNC-162, tend to induce seizures, while those with limited beta-arrestin recruitment often lack this effect. nih.gov The underlying mechanisms are thought to involve the modulation of glutamatergic circuits, as increased glutamate (B1630785) levels can lead to neuronal hyperexcitability and seizures. nih.gov However, the precise signaling pathways and brain regions involved in delta-opioid agonist-induced seizures are still under investigation. nih.govscielo.org.mxsemanticscholar.org

Advanced Research Techniques and Applications

Utilization in Receptor Agonist Binding Assays (e.g., Delta Opioid Receptor Light Sensor Applications)

SNC-162 is extensively used in various in vitro functional assays to characterize the binding and activation of the delta-opioid receptor. A primary application is in radioligand binding assays, such as [³⁵S]GTPγS binding studies, which measure the activation of G proteins upon agonist binding to the receptor. In such assays, SNC-162 has been shown to stimulate [³⁵S]GTPγS binding, although in some studies it demonstrates the characteristics of a partial agonist compared to other compounds like SNC-80.

A novel and significant application of SNC-162 is in the development and validation of genetically encoded biosensors for opioid receptors. researchgate.netnih.govescholarship.org Recently, a class of fluorescent sensors, including one for the delta-opioid receptor named δLight, has been developed to visualize opioid neuropeptide dynamics in real-time. researchgate.netnih.gov These sensors are created by fusing the opioid receptor to a circularly permuted green fluorescent protein (cpGFP). When an agonist like SNC-162 binds to the receptor portion of the sensor, it induces a conformational change that alters the fluorescence of the cpGFP module. nih.gov This change in light emission allows for the direct monitoring of receptor activation.

In the characterization of these biosensors, selective agonists are indispensable for confirming the sensor's response specificity and functionality. Research has demonstrated the use of SNC-162 to test the in vivo response of δLight sensors. researchgate.net By administering SNC-162, researchers can confirm that the sensor responds selectively to a known delta-opioid receptor agonist, thereby validating its utility for studying the spatiotemporal dynamics of endogenous opioid signaling in the brain. researchgate.netnih.gov

Application in G Protein-Coupled Receptor (GPCR) Readout Monitoring Systems

SNC-162 is instrumental in comparative studies of GPCR signaling pathways, particularly in differentiating between upstream and downstream cellular events. revvity.com Assays that monitor GPCR activation can be broadly categorized into upstream readouts, which measure events close to the receptor like G protein activation, and downstream readouts, which measure the accumulation of second messengers like cyclic AMP (cAMP). revvity.comrevvity.com

The use of SNC-162 allows for a fine-tuned characterization of GPCR signaling by comparing these different readouts. For example, the HTRF® GTP Gi binding assay is an upstream assay that monitors the exchange of GDP for GTP on the Gαi subunit, one of the earliest events in receptor activation. revvity.com In contrast, the HTRF® cAMP Gi assay is a downstream assay that measures the resulting inhibition of adenylate cyclase and the subsequent decrease in cAMP levels. revvity.commdpi.com

In a comparative study using these two assays on a delta-opioid receptor model, SNC-162 and other agonists showed similar potencies and ranking in both assays. revvity.com This indicates a direct correlation between the initial G protein activation and the downstream second messenger response for this particular receptor and set of agonists. However, such comparative assays can also reveal subtleties in signaling, such as signal amplification, where a downstream signal is stronger than what might be predicted from the upstream event. revvity.com For instance, when the partial agonist Nalmefene was tested with SNC-162 as the full agonist reference, the downstream cAMP assay showed a higher efficacy (44%) compared to the upstream GTP binding assay (20%), highlighting the contribution of intracellular signal amplification mechanisms. revvity.com

The data below, derived from a comparative study, illustrates the potencies of SNC-162 and other DOR agonists as determined by both upstream and downstream assays. revvity.com

AgonistGTP Gi Binding EC₅₀ (nM)cAMP Gi EC₅₀ (nM)
SNC-1621.51.1
SNC-800.80.7
SCH2215105.35.0

This use of SNC-162 in parallel assay systems provides a more comprehensive understanding of a compound's pharmacological profile and the intricacies of GPCR signaling. revvity.com

Future Research Directions and Unaddressed Questions

Elucidation of Novel Ligand-Receptor Conformational States and Allosteric Modulation

A fundamental area for future research lies in the precise structural and dynamic understanding of the SNC-162-DOR complex. While computational docking studies have provided valuable models of how SNC-162 and related compounds may bind to the DOR, high-resolution experimental structures are needed. nih.gov Future crystallographic or cryogenic electron microscopy (cryo-EM) studies of the DOR bound to SNC-162 could reveal unique conformational states stabilized by this particular agonist. Such studies would be instrumental in explaining the molecular basis for its specific pharmacological profile, including its partial agonism at certain pathways. nih.govnih.gov

Furthermore, the exploration of allosteric modulation of the DOR in the presence of SNC-162 is a promising frontier. Allosteric modulators, which bind to a site on the receptor distinct from the orthosteric site for SNC-162, can fine-tune receptor signaling. physiology.org Investigating how positive or negative allosteric modulators alter the binding and efficacy of SNC-162 could uncover novel mechanisms for modulating DOR activity and may lead to the development of more refined therapeutic agents. Research in this area could focus on how allosteric ligands alter the conformational landscape of the receptor, thereby influencing the signaling pathways preferentially activated by SNC-162.

Further Characterization of Biased Agonism Profiles and Functional Selectivity

The concept of biased agonism, or functional selectivity, posits that a ligand can stabilize distinct receptor conformations that preferentially activate certain downstream signaling pathways over others. mdpi.com For opioid receptors, this is often characterized by the balance between G-protein-mediated signaling, which is generally associated with therapeutic effects, and β-arrestin recruitment, which has been linked to adverse effects and receptor desensitization. mdpi.commdpi.com

SNC-162 has been characterized as a partial agonist in terms of G-protein activation, as demonstrated by its reduced ability to stimulate [³⁵S]GTPγS binding compared to full agonists. nih.gov Conversely, SNC-162 and related compounds of the 'SNC80-type' are known to be effective recruiters of β-arrestin, an action that has been correlated with their convulsive activity. nih.gov

Future research should aim to quantitatively delineate the biased agonism profile of SNC-162. This would involve comprehensive in vitro assays directly comparing its potency and efficacy for G-protein subtype activation versus β-arrestin 1 and β-arrestin 2 recruitment. nih.gov A detailed understanding of SNC-162's functional selectivity is crucial, as it could provide a clearer link between specific signaling pathways and in vivo effects. mdpi.comnih.gov Such studies will be vital for designing new DOR agonists that retain the beneficial properties of DOR activation while minimizing undesirable side effects.

AgonistG-Protein Activation ([³⁵S]GTPγS binding)β-Arrestin 2 Recruitment EfficacyAssociated In Vivo Effect
SNC-162 Partial Agonist nih.govStrong Recruiter nih.govConvulsive Activity nih.gov
SNC-86 Full Agonist nih.govNot specifiedHigh Potency and Efficacy nih.gov
ARM390 Full AgonistLower Efficacy than SNC-80Not specified
Leu-Enkephalin Endogenous AgonistReference for recruitment studies nih.govNot specified

This table summarizes the known signaling properties of SNC-162 in comparison to related compounds. Note that direct quantitative comparisons of bias are a key area for future research.

Exploration of Differential Signaling in Specific Neuronal Subpopulations and Circuits

The diverse and sometimes opposing effects of DOR activation likely stem from the receptor's expression in distinct neuronal populations and its modulation of specific neural circuits. DORs are expressed in various interneuron subtypes, including those expressing parvalbumin (PV) and somatostatin (B550006) (SST), which play critical roles in regulating network activity in brain regions like the hippocampus and prefrontal cortex. nih.govnih.gov

Future electrophysiological and imaging studies should specifically examine the effects of SNC-162 on the activity of identified PV and SST interneurons. Understanding how SNC-162 modulates the inhibitory output of these distinct interneuron populations will be crucial for deciphering its circuit-level effects. For instance, investigating whether SNC-162 differentially affects synaptic transmission at synapses made by PV-positive versus SST-positive interneurons onto pyramidal cells could reveal a new layer of functional selectivity. nih.gov

Moreover, the impact of SNC-162 on the function of key neural circuits, such as the hippocampal-prefrontal cortical pathway involved in learning and memory, warrants further investigation. plos.org Techniques like in vivo microdialysis could be employed to measure SNC-162-induced changes in neurotransmitter release in the prefrontal cortex, providing insights into its modulation of this critical brain region. nih.govnih.govfrontiersin.orgelifesciences.org Elucidating how SNC-162 alters information processing in these circuits will be essential for understanding its behavioral effects.

Development of Advanced Preclinical Models for Mechanistic Studies of Delta Opioid Receptor Pharmacology

Advancements in preclinical models are paramount for a deeper mechanistic understanding of DOR pharmacology and the specific actions of SNC-162. The development and utilization of transgenic mouse lines have already proven invaluable. For example, DOR-eGFP knock-in mice, which express a fluorescently tagged, functional DOR, allow for direct visualization of receptor trafficking in real-time in response to agonist administration. nih.govjax.orgnih.gov Future studies could leverage these mice to investigate the specific patterns of SNC-162-induced receptor internalization in different neuronal subtypes and brain regions, and to correlate these dynamics with behavioral outcomes. nih.govnih.gov

In addition to genetic models, the refinement of computational, in silico models of the DOR will continue to be a vital tool. nih.govnih.govsemanticscholar.org Molecular dynamics simulations can provide insights into the specific interactions between SNC-162 and the receptor's binding pocket, helping to explain the structural basis for its partial agonism and biased signaling. nih.govnih.gov These computational approaches, when combined with experimental data from mutagenesis studies, can guide the rational design of novel DOR ligands with tailored pharmacological properties.

The continued development and application of these advanced preclinical models will be essential for addressing the remaining questions about SNC-162's mechanism of action and for fully realizing the therapeutic potential of targeting the delta-opioid receptor.

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